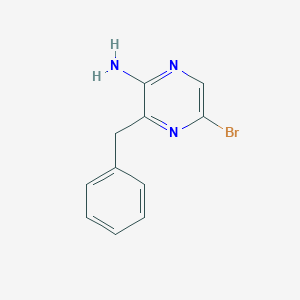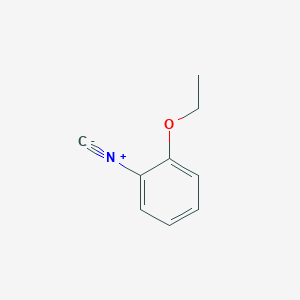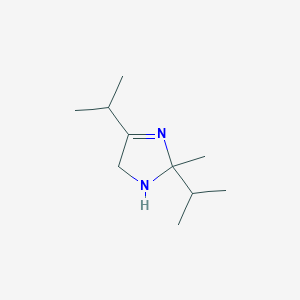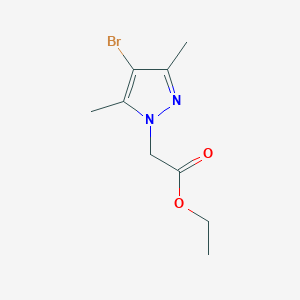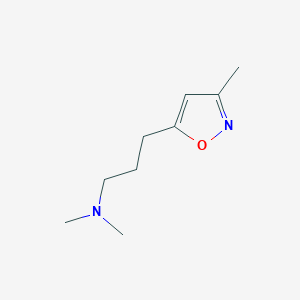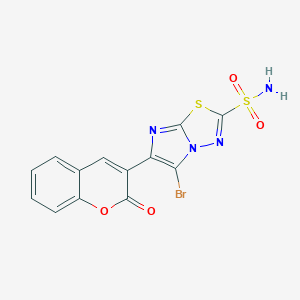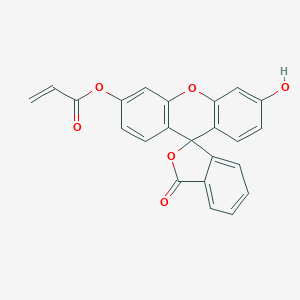
Fluorescein o-acrylate
Vue d'ensemble
Description
Fluorescein o-acrylate is a fluorescent monomer with high quantum efficiency in aqueous media . Its excitation and emission wavelength are in the range of visible light . It can be copolymerized with a variety of monomers such as acrylic acid, styrene, and acrylamide which facilitate the attachment of fluorescein with macromolecules .
Synthesis Analysis
A novel method to fabricate fluorescent polymer (F-CPA) based on the esterification between acrylate copolymer (CPA) and fluorescein using N, N-dicyclohexylcarbodiimide (DCC)/4-dimethylaminopyridine (DMAP) as a catalyst has been reported . Another method involves the synthesis of functionalized acrylate derivatives with the view to prepare functional polymers . A fluorescent hydrogel was prepared by adding fluorescein o-acrylate during the hydrogel synthesis .
Molecular Structure Analysis
The molecular structure of Fluorescein o-acrylate is represented by the empirical formula C23H14O6 . The molecular weight of Fluorescein o-acrylate is 386.35 .
Chemical Reactions Analysis
Fluorescein o-acrylate can be used in the formation of fluorescent probes for application in bio-imaging . It can also be used in the synthesis of molecularly imprinted polymers (MIPs) .
Physical And Chemical Properties Analysis
Fluorescein o-acrylate is a solid substance . It has a high quantum efficiency in aqueous media . Its excitation and emission wavelengths are in the range of visible light .
Applications De Recherche Scientifique
Formation of Fluorescent Probes
Fluorescein o-acrylate can be used in the formation of fluorescent probes . These probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety .
Bio-Imaging Applications
Fluorescein o-acrylate can be used in bio-imaging applications . The excitation and emission wavelength of Fluorescein o-acrylate are in the range of visible light, making it suitable for bio-imaging .
3. Synthesis of Molecularly Imprinted Polymers (MIPs) Fluorescein o-acrylate can be used in the synthesis of Molecularly Imprinted Polymers (MIPs) . MIPs are synthetic polymers with specific recognition capabilities towards a target molecule, making them useful in various fields such as chemical and biological sensing .
4. Demarcation of Different Layers in Fluorescence Microscopy Fluorescein o-acrylate facilitates the demarcation of different layers in fluorescence microscopy . This is particularly useful in biological and medical research where different layers of cells or tissues need to be distinguished .
5. Design and Synthesis of Fluorescent Probes Fluorescein o-acrylate is used in the design and synthesis of fluorescent probes . The design of fluorescent probes requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes, and the introduction of target groups .
Environmental Monitoring
Fluorescent probes made from Fluorescein o-acrylate can be used in environmental monitoring . Due to their unique optical properties and high sensitivity, these probes have been widely used in various fields such as environmental monitoring .
Food Safety
Fluorescein o-acrylate-based fluorescent probes can also be used in food safety . These probes can detect harmful substances in food, ensuring its safety .
Biomedical Applications
Fluorescein o-acrylate is used in biomedical applications . The fluorescent probes made from Fluorescein o-acrylate can detect biomolecules or molecular activities within cells through fluorescence signals .
Mécanisme D'action
Target of Action
Fluorescein o-acrylate is a fluorescent monomer that primarily targets macromolecules such as proteins, nucleic acids, and antibodies . It can be copolymerized with a variety of monomers such as acrylic acid, styrene, and acrylamide, which facilitate the attachment of fluorescein to these macromolecules .
Mode of Action
Fluorescein o-acrylate interacts with its targets by attaching itself to the macromolecules through a process called copolymerization . This interaction results in the formation of fluorescent probes that can be used in bio-imaging . The compound has a high quantum efficiency in aqueous media, and its excitation and emission wavelengths are in the range of visible light .
Biochemical Pathways
Fluorescein o-acrylate affects the biochemical pathways involved in the formation of fluorescent probes for bio-imaging . It can also be used in the synthesis of molecularly imprinted polymers (MIPs), which are synthetic polymers with specific binding sites designed for a particular molecule . These MIPs can recognize and bind to the target molecule, making them useful in various applications such as sensing, separation, and drug delivery .
Result of Action
The primary result of Fluorescein o-acrylate’s action is the formation of fluorescent probes that can be used in bio-imaging . These probes allow for the visualization of biological processes as they occur, enabling the monitoring of drug delivery and action, staining of specific cells, and highlighting of microscopic structures . Additionally, the compound facilitates the demarcation of different layers in fluorescence microscopy .
Action Environment
The action, efficacy, and stability of Fluorescein o-acrylate can be influenced by various environmental factors. For instance, its high quantum efficiency in aqueous media suggests that the compound’s action may be influenced by the water content in the environment . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s action and stability .
Orientations Futures
Propriétés
IUPAC Name |
(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14O6/c1-2-21(25)27-14-8-10-18-20(12-14)28-19-11-13(24)7-9-17(19)23(18)16-6-4-3-5-15(16)22(26)29-23/h2-12,24H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLDMXSRCVCHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408033 | |
| Record name | Fluorescein o-acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescein o-acrylate | |
CAS RN |
193419-86-2 | |
| Record name | Fluorescein o-acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluorescein o-acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



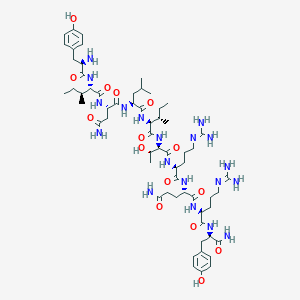
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)
![3,3'-Bis(trimethylsilyl)[1,1'-binaphthalene]-2,2'-dithiol](/img/structure/B60849.png)

